molecular formula C5H6N2 B146979 Glutaronitrile CAS No. 544-13-8

Glutaronitrile

Cat. No.: B146979
CAS No.: 544-13-8
M. Wt: 94.11 g/mol
InChI Key: ZTOMUSMDRMJOTH-UHFFFAOYSA-N
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Description

Glutaronitrile, also known as pentanedinitrile, is an organic compound with the chemical formula C₅H₆N₂. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemicals. The compound is characterized by the presence of two nitrile groups (-CN) attached to a three-carbon chain, making it a dinitrile. This compound is known for its versatility in chemical reactions and its applications in different fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glutaronitrile can be synthesized through several methods. One common method involves the dimerization of acrylonitrile in the presence of a catalyst. This process typically requires specific reaction conditions, such as controlled temperature and pressure, to achieve high yields. Another method involves the hydrocyanation of butadiene, followed by subsequent reactions to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using metal-based ionic liquids as catalysts. These catalysts facilitate the dimerization of acrylonitrile, leading to the formation of this compound. The process is optimized to ensure high efficiency and minimal by-product formation .

Mechanism of Action

The mechanism of action of glutaronitrile involves its conversion into other compounds through various chemical reactions. For instance, during hydrogenation, this compound is first converted to 5-aminovaleronitrile, which is then further hydrogenated to cadaverine . In enzymatic hydrolysis, nitrilases catalyze the conversion of this compound to cyanocarboxylic acids by selectively hydrolyzing one of the nitrile groups . These reactions highlight the compound’s ability to undergo transformations that are crucial for its applications in different fields.

Comparison with Similar Compounds

Glutaronitrile is part of a family of dinitriles, which includes compounds such as:

Uniqueness of this compound: Compared to its analogs, this compound’s unique structure allows it to participate in specific reactions, such as the formation of optically active compounds through desymmetrization . Its versatility in undergoing various chemical transformations makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

pentanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOMUSMDRMJOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060266
Record name Pentanedinitrile
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Molecular Weight

94.11 g/mol
Source PubChem
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CAS No.

544-13-8
Record name Glutaronitrile
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Record name Glutaronitrile
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Record name Glutaronitrile
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Record name Pentanedinitrile
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Record name Pentanedinitrile
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Record name Glutaronitrile
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Record name GLUTARONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of glutaronitrile?

A1: this compound, also known as pentanedinitrile, has a molecular formula of C5H6N2 and a molecular weight of 94.12 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A2: The rotational spectrum of this compound has been investigated using Fourier transform microwave spectroscopy and broadband millimetre-wave spectroscopy. This data allowed for the determination of rotational constants, nuclear quadrupole coupling constants, and centrifugal distortion constants. [] Additionally, the He(I) photoelectron spectrum of this compound has been reported, providing information about its ionization potentials. []

Q3: How is this compound used in organic synthesis?

A3: this compound is a valuable precursor for the synthesis of various compounds, including azaheterocycles [] and polymers []. It can be used to produce pentanedinitrile-2,4-dinitronates, which have potential antitumor activity. []

Q4: Can this compound be used in the synthesis of pharmaceuticals?

A4: Yes, this compound can be enzymatically hydrolyzed to produce optically pure (S)-4-cyano-3-(4-chlorophenyl)-butyric acid, a key precursor for the synthesis of baclofen, a muscle relaxant and antispastic agent. [, ]

Q5: Are there any specific enzymes that can be used to modify this compound?

A5: Nitrilases have shown promise in the selective hydrolysis of this compound and its derivatives. Studies have shown that a nitrilase from Arabidopsis thaliana can selectively hydrolyze this compound to ω-cyanocarboxylic acids with varying chain lengths. [] Another study demonstrated the use of a nitrilase from Synechocystis sp. PCC6803 to selectively hydrolyze 3-isobutyl this compound to produce optically pure (R)-3-isobutyl-4-cyanobutanoic acid. [] Additionally, a Rhodococcus butanica strain displayed regioselectivity in hydrolyzing the pro-S cyano group of 3-substituted glutaronitriles. []

Q6: How can the enantioselectivity of nitrilase-catalyzed hydrolysis of this compound be controlled?

A6: Researchers successfully inverted the enantiopreference of a nitrilase from Synechocystis sp. PCC6803 towards 3-isobutyl this compound by employing a "mirror-image" strategy. This involved reshaping the substrate-binding pocket through site-saturation and combinatorial mutagenesis, ultimately leading to a variant with high activity and reversed stereoselectivity. []

Q7: Can this compound be used as an electrolyte in lithium-ion capacitors?

A7: Yes, studies have investigated the use of this compound-based electrolytes in lithium-ion capacitors. This compound shows potential for high-energy and high-power applications due to its ability to facilitate the intercalation-deintercalation of Li+ in graphite electrodes. []

Q8: Can this compound form mixtures with other compounds for specific applications?

A9: Yes, this compound can be mixed with succinonitrile to create plastic cocrystals, which are potential solid-state electrolytes. These mixtures display interesting phase behavior, transitioning between supercooled liquid and plastic crystalline states. [, ] The properties of these mixtures, including their ionic conductivity, can be tuned by adjusting the composition and by doping with lithium salts. []

Q9: How is computational chemistry used to study this compound?

A10: Computational methods like Density Functional Theory (DFT) have been used to study the conformational behavior of this compound and its impact on ionization energy. The B3LYP/6-31+G(d) model chemistry, in particular, has been shown to accurately reproduce the ionization potentials of this compound and other nitriles. []

Q10: How do structural modifications of this compound affect its biological activity?

A11: Structural modifications of this compound can significantly impact its biological activity. For instance, the presence and position of substituents on the carbon chain can influence the selectivity of enzymatic hydrolysis by nitrilases. [, , ]

Q11: Are there any concerns about the safety of using products containing this compound derivatives?

A13: Although the use of methyldibromo this compound is restricted in cosmetics, it is still present in other products like cleaning agents and industrial products. This highlights the importance of proper labeling and awareness regarding potential sensitization and allergic reactions. [, , ]

Q12: How can this compound and its derivatives be detected and quantified?

A14: Several analytical techniques are available for the detection and quantification of this compound and its derivatives. For instance, liquid chromatography with electrochemical detection can be used to determine the concentration of methyldibromo this compound in cosmetics. [] Gas chromatography coupled with mass spectrometry, particularly when combined with enhanced matrix removal techniques, is also effective for analyzing methyldibromo this compound in complex matrices like skin creams. []

Q13: What are some significant historical milestones in research related to this compound?

A16: The introduction of methyldibromo this compound as a preservative in the 1980s, followed by its subsequent restriction due to allergenicity concerns, marks a significant development in the field. [, , , ] This spurred research on alternative preservatives and highlighted the importance of assessing the safety of chemical compounds used in consumer products.

Q14: What are some examples of cross-disciplinary research involving this compound?

A17: The study of this compound and its derivatives brings together researchers from various disciplines, including organic chemistry, biochemistry, material science, and toxicology. The use of this compound-based electrolytes in lithium-ion capacitors exemplifies the synergy between material science and electrochemistry. [] Research on the enzymatic hydrolysis of this compound for pharmaceutical synthesis highlights the collaboration between biochemists and synthetic chemists. [, ]

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